2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide
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Overview
Description
2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a cyanomethyl group attached to a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) .
Mode of Action
CBA acts as a potent and selective inhibitor of TRPM4 . It inhibits TMEM206 mediated currents .
Biochemical Pathways
Upon activation at low pH, TMEM206 conducts Cl− ions across plasma and vesicular membranes . This contributes to many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Pharmacokinetics
It is known that cba is a cell-penetrant compound , suggesting it can cross cell membranes and reach its target within cells.
Result of Action
CBA demonstrates effective and specific inhibition of TMEM206 . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide has been identified as a potent and selective inhibitor of TMEM206 . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes . The compound interacts with TMEM206, inhibiting its function .
Cellular Effects
In the context of colorectal cancer cells, this compound has been found to inhibit TMEM206-mediated currents . It does not contribute to acid-induced cell death in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of TMEM206 . It binds to TMEM206, preventing the conduction of chloride ions across the plasma and vesicular membranes .
Temporal Effects in Laboratory Settings
The effects of this compound on TMEM206 are potent at low pH, but its inhibitory efficacy is limited at pH 6.0 . This suggests that the compound’s effects may vary depending on the pH conditions in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide typically involves the reaction of 2-chlorophenol with cyanomethyl butanamide under specific conditions. The process begins with the preparation of 2-chlorophenol, which is then reacted with cyanomethyl butanamide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenoxy derivatives, while substitution reactions can produce various substituted butanamides.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group but different functional groups.
2-Chlorophenoxytrimethylsilane: Another compound with a chlorophenoxy group, used in different chemical applications.
Uniqueness
2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and applications that require its specific characteristics.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(cyanomethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-10(12(16)15-8-7-14)17-11-6-4-3-5-9(11)13/h3-6,10H,2,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUQCNBLFUKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC#N)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.